molecular formula C20H14BrNO4S B11491083 N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

Cat. No.: B11491083
M. Wt: 444.3 g/mol
InChI Key: LNJUOMFFORLDIR-UHFFFAOYSA-N
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Description

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a bromobenzoyl group, a dihydro-benzodioxin ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the 3-bromobenzoyl intermediate: This can be achieved through the bromination of benzoyl chloride using bromine in the presence of a catalyst.

    Synthesis of the dihydro-1,4-benzodioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the intermediates: The 3-bromobenzoyl intermediate is then coupled with the dihydro-1,4-benzodioxin ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the thiophene carboxamide moiety: This final step involves the reaction of the coupled intermediate with thiophene-2-carboxylic acid under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the thiophene carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity further highlight its uniqueness.

Properties

Molecular Formula

C20H14BrNO4S

Molecular Weight

444.3 g/mol

IUPAC Name

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H14BrNO4S/c21-13-4-1-3-12(9-13)19(23)14-10-16-17(26-7-6-25-16)11-15(14)22-20(24)18-5-2-8-27-18/h1-5,8-11H,6-7H2,(H,22,24)

InChI Key

LNJUOMFFORLDIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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